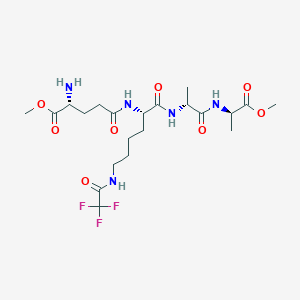

D-gamma-Glu(ome)-lys(tfa)-D-ala-D-ala-ome

描述

Historical Context of Modified Peptides in Biochemical Research

The development of modified peptides traces its origins to the pioneering work of Emil Fischer in the early 1900s, who established the foundational principles of peptide chemistry and introduced the term "peptides" at the 14th meeting of German scientists and physicians on September 22, 1902, at Karlsbad. Fischer's vision of synthesizing proteins through peptide chemistry laid the groundwork for contemporary modified peptide research. The historical progression from Fischer's initial dipeptide synthesis of glycylglycine in 1901 to the complex modified structures seen today represents over a century of chemical innovation.

The mid-20th century marked significant advancements in peptide modification strategies, with the chemical synthesis of oxytocin by du Vigneaud in 1953 serving as a landmark achievement that demonstrated the feasibility of synthesizing biologically active peptides. This breakthrough catalyzed subsequent decades of discovery involving biologically active peptides and established the foundation for systematic peptide modifications. The evolution of peptide chemistry has been characterized by the development of multiple simultaneous synthesis techniques, peptide libraries, and sophisticated modification strategies that enable the creation of compounds such as D-gamma-Glu(ome)-lys(tfa)-D-ala-D-ala-ome.

Modern peptide modification research has expanded beyond simple sequence variations to encompass comprehensive structural alterations that enhance stability, solubility, and biological activity. The therapeutic peptide development field has witnessed remarkable progress over the past decade, driven by novel production, modification, and analytical technologies that have overcome inherent peptide limitations. Contemporary modified peptides incorporate diverse chemical modifications including post-translational modifications, backbone alterations, and side-chain derivatizations that significantly impact peptide structure, stability, and function.

The historical trajectory of peptide modification research demonstrates a systematic progression from fundamental structural studies to sophisticated chemical manipulations. Early research focused on natural hormone isolation and characterization, including insulin, oxytocin, vasopressin, and gonadotropin-releasing hormone, which provided the conceptual framework for understanding peptide structure-activity relationships. This foundational knowledge enabled researchers to develop systematic approaches to peptide modification that could enhance desired properties while maintaining biological relevance.

Table 1: Historical Milestones in Modified Peptide Development

| Year | Milestone | Significance |

|---|---|---|

| 1901 | Fischer's glycylglycine synthesis | First artificial dipeptide creation |

| 1902 | Introduction of "peptide" terminology | Standardization of peptide nomenclature |

| 1921 | Insulin isolation and characterization | First therapeutic peptide application |

| 1953 | Oxytocin chemical synthesis | Proof of concept for complex peptide synthesis |

| 1963 | Merrifield's solid-phase peptide synthesis | Revolutionary synthesis methodology |

| 2000s | Advanced modification techniques | Era of multifunctional peptide derivatives |

Structural Classification and Nomenclature of Multifunctional Peptide Derivatives

D-gamma-Glu(ome)-lys(tfa)-D-ala-D-ala-ome exemplifies the sophisticated nomenclature system developed for multifunctional peptide derivatives that incorporate multiple types of chemical modifications. The systematic naming convention reflects the specific structural features including stereochemical designations, protective groups, and esterification patterns that define the compound's chemical identity. The IUPAC nomenclature for this compound is O1-methyl-D-gamma-glutamyl-N6-(trifluoroacetyl)-L-lysyl-D-alanyl-D-alanine methyl ester, which precisely describes each modification and stereochemical configuration.

The structural classification of this peptide derivative encompasses multiple modification categories that represent distinct approaches to peptide engineering. The compound contains esterification modifications at both terminal positions, with methyl ester groups attached to the gamma-carboxyl group of the initial glutamic acid residue and the carboxyl terminus of the final alanine residue. These esterification modifications serve dual purposes of altering solubility characteristics and providing potential sites for enzymatic cleavage, making them valuable for prodrug applications.

The trifluoroacetyl protective group attached to the lysine side chain represents a specialized protective strategy commonly employed in peptide synthesis. Trifluoroacetyl groups provide robust protection during synthesis while remaining selectively removable under specific conditions, enabling controlled deprotection strategies in complex peptide syntheses. The incorporation of this protective group in the final compound structure suggests potential applications in controlled-release formulations or as intermediates in further synthetic transformations.

Stereochemical modifications constitute another critical aspect of this compound's structural classification, with D-configured amino acids at specific positions that significantly alter the peptide's conformational properties and biological stability. The presence of D-glutamic acid at the initial position and D-alanine residues at the terminal positions creates a mixed stereochemical pattern that enhances resistance to proteolytic degradation while maintaining structural integrity. This stereochemical diversity represents a sophisticated approach to peptide design that balances biological activity with enhanced stability.

Table 2: Structural Components of D-gamma-Glu(ome)-lys(tfa)-D-ala-D-ala-ome

| Position | Amino Acid | Configuration | Modification | Function |

|---|---|---|---|---|

| 1 | Glutamic Acid | D | gamma-Methyl Ester | Solubility Enhancement |

| 2 | Lysine | L | N6-Trifluoroacetyl | Protective Group |

| 3 | Alanine | D | None | Stereochemical Stability |

| 4 | Alanine | D | C-terminal Methyl Ester | Terminal Protection |

The molecular formula C21H34F3N5O8 reflects the complex composition resulting from these multiple modifications, with the trifluoroacetyl group contributing three fluorine atoms and the methyl ester groups adding to the overall carbon and oxygen content. The molecular weight of 541.5 grams per mole positions this compound within the typical range for modified peptide derivatives used in pharmaceutical and research applications.

Classification of this compound within the broader category of modified peptides reveals its membership in the class of multifunctional derivatives that combine protective groups, esterification modifications, and stereochemical alterations. Such compounds represent advanced examples of peptide engineering that demonstrate the sophisticated chemical manipulations possible through contemporary synthetic methodologies. The systematic approach to nomenclature and classification enables precise communication of structural features and facilitates comparative analysis with related compounds.

Table 3: Chemical Properties and Structural Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C21H34F3N5O8 | PubChem Database |

| Molecular Weight | 541.5 g/mol | PubChem Database |

| CAS Registry Number | 1078203-19-6 | Chemical Abstracts Service |

| PubChem CID | 45072086 | PubChem Database |

| IUPAC Name | O1-methyl-D-gamma-glutamyl-N6-(trifluoroacetyl)-L-lysyl-D-alanyl-D-alanine methyl ester | PubChem Database |

The nomenclature system employed for this compound reflects established conventions for describing modified peptides that incorporate multiple chemical alterations. The systematic designation of each modification type, stereochemical configuration, and protective group enables precise structural communication within the scientific community. This nomenclature approach facilitates database searches, literature reviews, and comparative structural analyses that are essential for advancing peptide modification research.

Contemporary peptide modification strategies encompass diverse approaches including conjugation reactions, structural alterations, and protective group manipulations that enable the creation of compounds with tailored properties. The systematic classification of these modifications provides a framework for understanding structure-activity relationships and designing new peptide derivatives with enhanced characteristics. D-gamma-Glu(ome)-lys(tfa)-D-ala-D-ala-ome represents a sophisticated example of how multiple modification strategies can be combined to create complex peptide derivatives with specific structural and functional properties.

属性

IUPAC Name |

methyl (2R)-2-amino-5-[[(2S)-1-[[(2R)-1-[[(2R)-1-methoxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-6-[(2,2,2-trifluoroacetyl)amino]hexan-2-yl]amino]-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34F3N5O8/c1-11(16(31)28-12(2)18(33)36-3)27-17(32)14(7-5-6-10-26-20(35)21(22,23)24)29-15(30)9-8-13(25)19(34)37-4/h11-14H,5-10,25H2,1-4H3,(H,26,35)(H,27,32)(H,28,31)(H,29,30)/t11-,12-,13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVTYQIXPOXETSP-SYQHCUMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)OC)NC(=O)C(CCCCNC(=O)C(F)(F)F)NC(=O)CCC(C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N[C@H](C)C(=O)OC)NC(=O)[C@H](CCCCNC(=O)C(F)(F)F)NC(=O)CC[C@H](C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34F3N5O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

541.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of the D-gamma-Glu(ome) Intermediate

The preparation begins with L-glutamic acid 5-methyl ester as the starting material, which is protected at the amino group with carbobenzoxy (Cbz) or benzyloxycarbonyl groups.

-

- Dissolve L-glutamic acid 5-methyl ester in water.

- Adjust pH to alkaline (pH 8-9) using sodium carbonate or sodium bicarbonate.

- Add carbobenzoxy chloride (Z-Cl) or Z-OSU as protecting reagent at 0-10°C.

- Stir for ~10 hours until >95% conversion (monitored by TLC).

- Acidify to pH 2-3 with HCl, extract with ethyl acetate, dry, and concentrate to obtain Z-Glu(ome) solid with ~98% purity by HPLC.

-

- Dissolve Z-Glu(ome) in an organic solvent such as methylene dichloride.

- Add DCC and N-hydroxysuccinimide (HOSU) at 10-25°C.

- React for 8 hours until >95% conversion.

- Filter off dicyclohexylurea byproduct, concentrate to get Z-Glu(ome)-OSU (active ester) solid (~97% purity).

Coupling with Lys(tfa) and D-ala-D-ala-ome

-

- Dissolve the amino acid or peptide with free amino group (e.g., lysine with trifluoroacetyl protection) in water or water/THF mixture.

- Adjust pH to 8-10 with alkali (NaOH or sodium carbonate).

- Add the activated ester Z-Glu(ome)-OSU.

- Stir at 25-30°C for 3-5 hours until >98% reaction completion (TLC monitored).

- Acidify to pH 2-3 to precipitate protected dipeptide or tripeptide.

- Filter, wash, and dry the protected peptide intermediate.

Hydrogenation for Deprotection:

- Suspend protected peptide in water.

- Add palladium on charcoal catalyst (10% Pd/C).

- Hydrogenate at 60-65°C under 5-8 atm H2 pressure for 12 hours.

- Filter catalyst, concentrate aqueous solution.

- Crystallize the deprotected peptide product with purity >99% by HPLC.

Data Table: Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC %) | Notes |

|---|---|---|---|---|---|---|

| Amino group protection | L-Glu(ome), Z-Cl, Na2CO3, ethyl acetate | 0-10 | ~10 | 90-95 | 98.3 | Extraction and crystallization |

| Carboxyl activation | Z-Glu(ome), DCC, HOSU, methylene dichloride | 10-25 | 8 | 90-95 | 97.1 | Filter off urea byproduct |

| Peptide coupling | Z-Glu(ome)-OSU, Lys(tfa) or D-ala esters | 25-30 | 3-5 | 85-90 | >98 | pH 8-10, acidify to precipitate |

| Hydrogenation (deprotection) | Pd/C, H2, water | 60-65 | 12 | 85-90 | >99 | Catalyst filtration, crystallize |

Research Findings and Industrial Relevance

- The use of carbobenzoxy protection and N-hydroxysuccinimide esters provides high selectivity and purity in peptide bond formation.

- The method avoids complex solid-phase synthesis, reducing costs and simplifying scale-up.

- Reaction conditions are mild and environmentally friendly, with minimal waste discharge.

- The intermediates and final products are crystalline solids, facilitating purification and quality control.

- Hydrogenation effectively removes protecting groups without damaging peptide bonds.

- The process is suitable for industrial production due to scalability, reproducibility, and high purity yields.

化学反应分析

Types of Reactions

D-gamma-Glu(ome)-lys(tfa)-D-ala-D-ala-ome can undergo various chemical reactions, including:

Hydrolysis: Breaking down the peptide bonds in the presence of water or enzymes.

Oxidation: Oxidative modifications, particularly at the lysine residue.

Substitution: Reactions involving the replacement of functional groups, such as the trifluoroacetyl group on lysine.

Common Reagents and Conditions

Hydrolysis: Typically performed under acidic or basic conditions, or enzymatically using proteases.

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Substitution: Reagents such as trifluoroacetic acid (TFA) for deprotection and other specific reagents for functional group modifications.

Major Products Formed

Hydrolysis: Results in smaller peptide fragments or individual amino acids.

Oxidation: Leads to oxidized forms of the peptide, potentially altering its biological activity.

Substitution: Produces modified peptides with different functional groups, which can be used for further studies or applications.

科学研究应用

D-gamma-Glu(ome)-lys(tfa)-D-ala-D-ala-ome is a synthetic peptide compound composed of D-gamma-glutamyl, lysine (with a trifluoroacetyl group), and two D-alanine residues, with the terminal alanine esterified. It has applications in scientific research, particularly in chemistry, biology, and industry.

Scientific Research Applications

- Chemistry D-gamma-Glu(ome)-lys(tfa)-D-ala-D-ala-ome is used as a model compound for studying peptide synthesis and modifications.

- Biology This compound is investigated for its interactions with enzymes and receptors, offering insights into peptide-based signaling pathways. It can mimic natural peptides found in bacterial cell walls, which are crucial for maintaining structural integrity and mediating immune responses.

- Industry It is utilized in the development of peptide-based materials and coatings.

Specific Applications

- Peptide Synthesis D-gamma-Glu(ome)-lys(tfa)-D-ala-D-ala-ome serves as a building block in the synthesis of peptides, which is crucial for developing new drugs and therapies . Its unique structure allows for the creation of peptides with specific biological activities .

- Drug Development It plays a significant role in pharmaceutical research, particularly in designing peptide-based drugs that can target specific receptors in the body, enhancing therapeutic efficacy . Researches utilize this peptide in drug development, particularly in the design of antibiotics and other therapeutics that target bacterial cell wall synthesis .

- Biotechnology In the field of biotechnology, this compound is used to engineer proteins and enzymes that can be applied in various industrial processes, including biofuels and bioplastics production .

- Diagnostics The compound is also valuable in creating diagnostic tools, such as peptide-based assays, which can help in the early detection of diseases by targeting specific biomarkers .

- Immunological Studies The peptide could be used to investigate the immune response to bacterial peptidoglycans, including the production of.

作用机制

The mechanism of action of D-gamma-Glu(ome)-lys(tfa)-D-ala-D-ala-ome involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The presence of the trifluoroacetyl group and esterified alanine residues can influence the peptide’s stability, solubility, and binding affinity.

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Functional Comparisons

Protective Group Impact :

- The TFA and OMe groups in D-γ-Glu(OMe)-Lys(TFA)-D-Ala-D-Ala-OMe improve synthetic yield by minimizing side reactions but may reduce solubility in aqueous systems compared to unprotected analogues like Ala-D-γ-Glu-Lys-D-Ala-D-Ala .

- In contrast, AKRA (Ala-Lys-Arg-Ala) lacks protective groups and demonstrates bioactivity in mitigating oxidative stress in liver cells, highlighting the functional divergence between protective-group-modified peptides and bioactive sequences .

- However, resistance mechanisms (e.g., D-Ala-D-Lac) reduce efficacy, underscoring the need for structural optimization . Unlike D-γ-Glu(OMe)-Lys(TFA)-D-Ala-D-Ala-OMe, 5-aminolevulinic acid (ALA) derivatives enhance photosynthetic efficiency in plants, illustrating the diversity of peptide applications .

Limitations and Challenges

- Solubility vs. Stability : Protective groups enhance stability but may necessitate additional steps (e.g., HPLC purification) to address reduced solubility.

生物活性

D-gamma-Glu(ome)-lys(tfa)-D-ala-D-ala-ome is a synthetic peptide that has garnered interest in the fields of biochemistry and microbiology due to its structural components and potential biological activities. This compound consists of D-gamma-glutamyl, lysine (with a trifluoroacetyl group), and two D-alanine residues, with the terminal alanine being esterified. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Overview of Biological Activity

D-gamma-Glu(ome)-lys(tfa)-D-ala-D-ala-ome has been investigated for its interactions with various biological molecules, particularly enzymes and receptors involved in peptide-based signaling pathways. The specific structure of this compound allows it to mimic natural peptides found in bacterial cell walls, which are crucial for maintaining structural integrity and mediating immune responses.

The biological activity of D-gamma-Glu(ome)-lys(tfa)-D-ala-D-ala-ome primarily revolves around its ability to interact with specific molecular targets:

- Enzyme Interactions : The compound can bind to enzymes involved in peptidoglycan synthesis and modification, potentially altering their activity. For instance, studies have shown that d-amino acids like D-alanine and D-glutamate play significant roles in bacterial cell wall remodeling and can influence enzyme functions such as transpeptidation and carboxypeptidation .

- Receptor Binding : The peptide may also interact with receptors that mediate immune responses, influencing signaling pathways such as NF-kB translocation. This interaction is critical for understanding how bacteria evade host immune systems .

- Peptide-Based Signaling Pathways : The presence of the trifluoroacetyl group and esterified alanine residues enhances the stability and solubility of the peptide, which can affect its binding affinity to target proteins.

Research Findings

Recent studies have highlighted various aspects of the biological activity of D-gamma-Glu(ome)-lys(tfa)-D-ala-D-ala-ome:

- Peptidoglycan Editing : Research indicates that modifications in the peptidoglycan layer, such as the conversion of terminal D-alanine to alaninol, can significantly impact bacterial pathogenicity and immune evasion strategies . This suggests that compounds like D-gamma-Glu(ome)-lys(tfa)-D-ala-D-ala-ome could be utilized to study these modifications further.

- Regulatory Roles of d-Amino Acids : d-amino acids have been discovered to play regulatory roles in bacterial physiology, including biofilm dispersal and cell wall remodeling . The incorporation of D-gamma-Glu(ome)-lys(tfa)-D-ala-D-ala-ome into studies could provide insights into these processes.

Case Studies

Several case studies illustrate the biological significance of compounds similar to D-gamma-Glu(ome)-lys(tfa)-D-ala-D-ala-ome:

- d-Alanine Metabolism in Marine Bacteria : A study on Pseudoalteromonas sp. demonstrated that d-alanine is crucial for peptidoglycan biosynthesis and that marine bacteria utilize unique pathways for its catabolism . This highlights the importance of d-amino acids in diverse ecological contexts.

- Bacterial Pathogen Interaction : Research on Salmonella Typhimurium revealed that specific modifications in peptidoglycan can help bacteria evade immune detection by modulating pro-inflammatory signals . Investigating how synthetic peptides like D-gamma-Glu(ome)-lys(tfa)-D-ala-D-ala-ome interact with these pathways could lead to novel therapeutic strategies.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Interaction | Modulates activity of peptidoglycan-synthesizing enzymes, influencing bacterial growth. |

| Immune Modulation | Alters receptor signaling pathways, potentially affecting immune response mechanisms. |

| Peptide Stability | Enhanced solubility and binding affinity due to structural modifications. |

Table 2: Case Study Findings

常见问题

Q. How to validate synthesis reproducibility across laboratories?

- Methodology : Implement SOPs with detailed reaction monitoring (e.g., in situ IR for coupling efficiency). Use inter-laboratory studies (ILS) adhering to ISO/IEC 17025 standards. Share raw data via platforms like Zenodo for transparency ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。